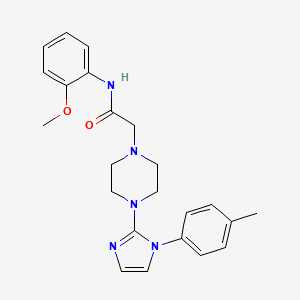

N-(2-methoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Description

N-(2-Methoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a heterocyclic compound featuring a 2-methoxyphenylacetamide core linked to a piperazine ring, which is further substituted with a p-tolyl-imidazole moiety. The structure combines multiple pharmacophoric elements:

- Acetamide backbone: Provides hydrogen-bonding capability via the carbonyl and NH groups.

- 2-Methoxyphenyl group: Enhances lipophilicity and may influence metabolic stability.

- p-Tolyl-imidazole: Contributes to hydrophobic interactions and aromatic stacking in biological targets.

This compound’s design likely aims to optimize receptor affinity or enzyme inhibition, leveraging the imidazole’s metal-chelating properties and the piperazine’s role in modulating solubility and pharmacokinetics .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-18-7-9-19(10-8-18)28-12-11-24-23(28)27-15-13-26(14-16-27)17-22(29)25-20-5-3-4-6-21(20)30-2/h3-12H,13-17H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJKNNGMYDHMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the methoxyphenyl group and the piperazine ring. The imidazole moiety is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and scaling up production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The imidazole ring can be reduced to form a different heterocyclic structure.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed:

Oxidation: Formation of hydroxymethoxyphenyl derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of imidazole, including this compound, exhibit anticancer properties. Imidazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of protein kinase activity .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known for their effectiveness against various bacteria and fungi. In vitro studies have reported that certain piperazine-containing compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The presence of the piperazine ring enhances the bioactivity of these compounds.

3. Neuropharmacological Effects

N-(2-methoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide may also play a role in neurological research. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. They interact with serotonin receptors, which are crucial for mood regulation . Experimental models have shown that such compounds can alter serotonin levels, leading to anxiolytic effects.

Pharmacological Studies

Case Study: Synthesis and Evaluation

A study focused on synthesizing various aryl piperazine derivatives, including this compound, evaluated their pharmacological properties. The synthesized compounds were tested for their binding affinity to serotonin receptors and exhibited promising results in terms of receptor activation and inhibition .

Table 1: Pharmacological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-(4-Methoxyphenyl)piperazine | Antidepressant | |

| 4-Methylimidazole derivative | Anticancer | |

| Piperazine-based hybrid | Antimicrobial |

Material Science Applications

1. Electrochemical Properties

The electrochemical behavior of imidazole derivatives has been studied for potential applications in sensors and energy storage devices. The unique electronic properties imparted by the imidazole ring make these compounds suitable for use in electrochemical sensors due to their ability to undergo redox reactions .

2. Drug Delivery Systems

The structural characteristics of this compound allow it to be explored as a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can act as a ligand, binding to receptors or enzymes, while the piperazine and imidazole moieties can influence the compound's overall biological activity. The exact molecular targets and pathways involved would require further research and experimentation.

Comparison with Similar Compounds

Structural Analogs with Piperazine-Acetamide Linkages

describes compounds with a benzothiazole core and piperazine-acetamide side chains (e.g., 3d , 3e , 3f ). Key comparisons:

Key Differences :

- The p-tolyl-imidazole substituent in the target compound may enhance hydrophobic interactions compared to the simpler aryl groups in 3d–3f .

Analogs with Imidazole-Thiazole Hybrids

describes Compound 4 (2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide), which shares a p-tolyl-imidazole motif but lacks the piperazine linkage.

Implications :

- The piperazine in the target compound may improve solubility compared to the thiazole in Compound 4 .

- The thioether linkage in Compound 4 could reduce metabolic stability relative to the target’s acetamide .

Analogs with Triazole-Thiazole Systems

reports compounds (e.g., 9a–9e ) with triazole-thiazole-acetamide scaffolds. For example, 9d (4-methylphenyl-thiazole) and 9e (4-methoxyphenyl-thiazole) exhibit:

- Melting points : 228–265°C (higher than typical acetamides due to crystallinity from aryl groups).

- Synthetic routes : Copper-catalyzed azide-alkyne cyclization (Click chemistry), differing from the target compound’s likely SN2-based piperazine coupling .

Structural Contrast :

- The target compound’s imidazole-piperazine system may offer better conformational flexibility than the rigid triazole-thiazole framework in 9a–9e .

Analogs with Sulfur-Containing Substituents

and highlight sulfur-containing analogs:

- : 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide (454647-93-9) includes a diazenyl group, which may confer photosensitivity.

- : N-Hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (878065-83-9) features a hydroxamic acid group, enhancing metal-binding capacity.

Comparison :

Biological Activity

N-(2-methoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, with CAS number 1185079-30-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H25ClN4O2, with a molecular weight of 412.9 g/mol. The compound features a complex structure that includes an imidazole ring and a piperazine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN4O2 |

| Molecular Weight | 412.9 g/mol |

| CAS Number | 1185079-30-4 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their in vitro antimicrobial effects using the tube dilution technique. These studies have shown significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Properties

The anticancer potential of this compound has also been explored through various assays, including the MTT assay. Preliminary findings suggest that compounds with structural similarities can inhibit cancer cell proliferation effectively. For example, some derivatives have demonstrated promising results in inhibiting tumor growth in specific cancer models, indicating that modifications in the molecular structure can enhance anticancer activity .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed that the compound interacts favorably with key enzymes and receptors implicated in oncogenesis, suggesting a mechanism by which it may exert its anticancer effects .

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation .

- Modulation of Immune Response : Some derivatives may enhance immune responses by inhibiting PD-1/PD-L1 interactions, thereby promoting T-cell activation against tumors .

- Antimicrobial Mechanisms : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

The synthesis typically involves multi-step reactions, starting with the assembly of the imidazole-piperazine core followed by coupling with the acetamide moiety. Key steps include:

- Imidazole Formation : Cyclocondensation of p-tolyl-substituted precursors with glyoxal derivatives under reflux conditions in ethanol or methanol .

- Piperazine Functionalization : Alkylation or nucleophilic substitution reactions using chloroacetamide intermediates in the presence of potassium carbonate (K₂CO₃) as a base, often in polar aprotic solvents like DMF or acetonitrile .

- Acetamide Coupling : Reaction of the piperazine-imidazole intermediate with 2-methoxyphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Recrystallization from ethanol or methanol is commonly used to isolate the final product .

Basic: How is structural characterization performed for this compound?

A combination of spectroscopic and analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of key groups:

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are critical .

- Elemental Analysis : Experimental C, H, N values are compared against theoretical calculations to confirm purity (>95% is typical) .

Advanced: How can synthetic yields be optimized for the imidazole-piperazine intermediate?

Yield optimization requires addressing reaction kinetics and steric hindrance:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates in biphasic systems .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during imidazole cyclization .

- Solvent Effects : Switching from DMF to DMSO improves solubility of bulky intermediates, as demonstrated in analogous imidazole-piperazine syntheses .

- Reaction Monitoring : TLC or HPLC tracking ensures timely termination of reactions to prevent over-alkylation .

Advanced: How to resolve contradictions in NMR data during structural analysis?

Discrepancies often arise from dynamic conformational changes or impurities:

- Variable Temperature NMR : Detect rotational barriers in the piperazine ring by analyzing signal splitting at low temperatures (e.g., –40°C) .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

- Crystallographic Validation : Single-crystal X-ray diffraction (as in related acetamide derivatives) provides unambiguous bond-length and torsion-angle data to resolve planar distortions .

Advanced: What computational methods predict this compound’s biological target interactions?

Molecular docking and dynamics simulations are critical for activity prediction:

- Docking Protocols : AutoDock Vina or Glide is used to model binding to receptors (e.g., histamine H4 or kinase targets). The imidazole and methoxyphenyl groups often show strong π-π stacking with aromatic residues in active sites .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the acetamide carbonyl and conserved residues (e.g., Asp113 in COX-2) .

- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties, highlighting potential metabolic liabilities (e.g., CYP3A4-mediated oxidation of the p-tolyl group) .

Advanced: How does the compound’s stability vary under different storage conditions?

Stability studies are essential for experimental reproducibility:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, recommending storage at –20°C for long-term preservation .

- Photodegradation : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) identifies degradation products, necessitating amber vials for light-sensitive intermediates .

- Hydrolytic Sensitivity : The acetamide bond is prone to hydrolysis in acidic/basic conditions (pH < 4 or > 9), requiring neutral buffers in biological assays .

Basic: What purification techniques are effective for removing synthetic byproducts?

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane, 3:7 to 1:1) separates unreacted starting materials .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting differential solubility of the target compound versus imidazole byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve structurally similar impurities, particularly regioisomers .

Advanced: What strategies mitigate racemization during chiral center formation?

While the target compound lacks chiral centers, related derivatives require:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric syntheses of piperazine intermediates to enforce enantiomeric excess (>90% ee) .

- Low-Temperature Reactions : Conduct alkylation steps at –20°C to slow racemization kinetics .

- Chiral HPLC : Confirm enantiopurity using Daicel Chiralpak columns with hexane/isopropanol mobile phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.